molecular formula C22H21ClN2O2 B11408590 N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11408590
M. Wt: 380.9 g/mol
InChI Key: XZUXRKBRAMOBPD-UHFFFAOYSA-N
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Description

“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chlorinated dimethylphenoxy moiety, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Chlorinated Dimethylphenoxy Moiety: This step involves the reaction of a chlorinated dimethylphenol with an appropriate reagent to form the phenoxy linkage.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of “N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: It could inhibit key biological pathways, leading to therapeutic effects.

    Disruption of Cellular Processes: The compound may disrupt cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)acetamide

Uniqueness

“N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide” is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-16-12-19(13-17(2)22(16)23)27-15-21(26)25(20-10-6-7-11-24-20)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3

InChI Key

XZUXRKBRAMOBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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